molecular formula C18H16N4O B7177922 3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide

3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide

Cat. No.: B7177922
M. Wt: 304.3 g/mol
InChI Key: QTWUXFCRPJBGKI-UHFFFAOYSA-N
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Description

3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a pyrazine ring substituted with an amino group at position 3 and a carboxamide group at position 2, which is further substituted with a 2-benzylphenyl group.

Preparation Methods

The synthesis of 3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the preparation of the intermediate methyl ester, which is then converted to the final carboxamide product. This process can be carried out using conventional heating or microwave-assisted synthesis, which offers higher yields and shorter reaction times . The reaction conditions typically involve the use of reagents such as carbonyldiimidazole (CDI) for the activation of the carboxylic acid group, followed by the addition of the appropriate amine .

Chemical Reactions Analysis

3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted pyrazine derivatives with modified functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17-16(20-10-11-21-17)18(23)22-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWUXFCRPJBGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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